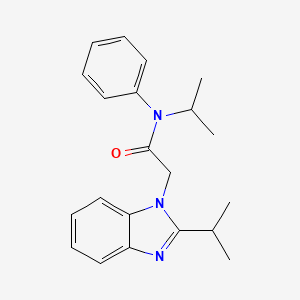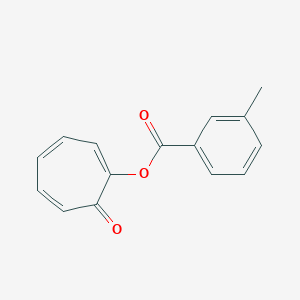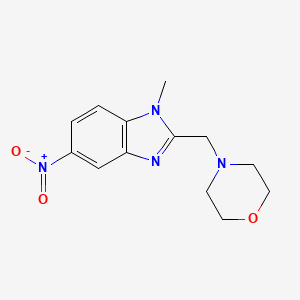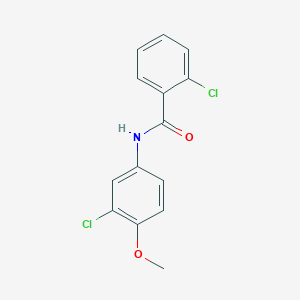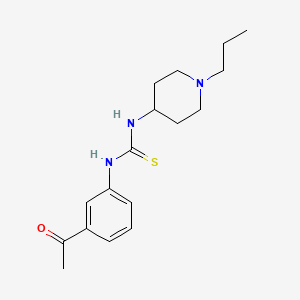![molecular formula C14H14N2O2S2 B5814281 methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)
methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate, also known as MTCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to inhibit the production of inflammatory cytokines and reduce the accumulation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high biocompatibility. It is rapidly metabolized in the liver and excreted in the urine. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high purity and yield, low toxicity, and biocompatibility. However, it also has some limitations, including its limited solubility in water and its potential to form aggregates.
Orientations Futures
There are several future directions for research on methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its potential as an anti-cancer agent and develop more potent derivatives. Another direction is to investigate its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease. In material science, future research could focus on optimizing the synthesis method of this compound for its potential as a corrosion inhibitor and a dye for textiles. In environmental science, future research could focus on developing this compound-based pesticides that are more effective and environmentally friendly.
Méthodes De Synthèse
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-thienylmethylamine with carbon disulfide and methyl 4-aminobenzoate. The resulting intermediate is then reacted with thionyl chloride to form the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
Methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease.
In material science, this compound has been investigated for its potential as a corrosion inhibitor for metals. It has been shown to effectively inhibit the corrosion of steel in acidic environments. This compound has also been investigated for its potential as a dye for textiles and as a fluorescent probe for detecting metal ions.
In environmental science, this compound has been investigated for its potential as a pesticide. It has been shown to effectively control the growth of various pests, including mosquitoes and cockroaches.
Propriétés
IUPAC Name |
methyl 4-(thiophen-2-ylmethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-18-13(17)10-4-6-11(7-5-10)16-14(19)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQYBGJWIZPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

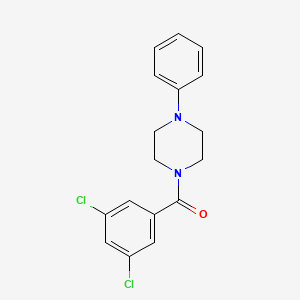
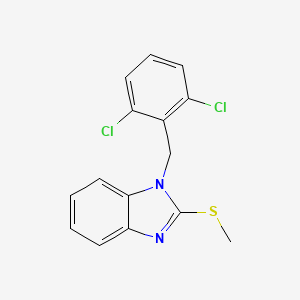

![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
